N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine
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Overview
Description
N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that features a combination of cyclopropyl, indole, piperidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
The cyclopropyl group is then introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst .
Finally, the pyrimidine ring is constructed through a condensation reaction involving the appropriate amine and a formylated precursor. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole and piperidine rings can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids on the indole ring.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. The piperidine and pyrimidine rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide hydrochloride
- (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl methanesulfonamide
- N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
Uniqueness
N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the indole and pyrimidine rings contribute to its biological activity and binding affinity to various molecular targets .
Properties
Molecular Formula |
C22H26FN5 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-cyclopropyl-4-[1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C22H26FN5/c23-17-3-6-21-19(12-17)15(13-25-21)8-11-28-10-1-2-16(14-28)20-7-9-24-22(27-20)26-18-4-5-18/h3,6-7,9,12-13,16,18,25H,1-2,4-5,8,10-11,14H2,(H,24,26,27) |
InChI Key |
BSUPTTROFNUYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC2=CNC3=C2C=C(C=C3)F)C4=NC(=NC=C4)NC5CC5 |
Origin of Product |
United States |
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